molecular formula C24H37NaO6 B1675251 Lovastatin Sodium CAS No. 75225-50-2

Lovastatin Sodium

Cat. No. B1675251
CAS RN: 75225-50-2
M. Wt: 444.5 g/mol
InChI Key: LXZBFUBRYYVRQJ-AXHZAXLDSA-M
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Description

Lovastatin is a lipid-lowering medication that is part of the statin drug class. It is used to treat and prevent coronary heart disease, hypercholesterolemia, and in adolescent patients with heterozygous familial hypercholesterolemia . Lovastatin is a cholesterol-lowering agent first isolated from a strain of Aspergillus terreus . It has been FDA-approved to treat and prevent coronary heart disease, hypercholesterolemia, and adolescent patients with heterozygous familial hypercholesterolemia .


Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .


Molecular Structure Analysis

The molecular formula of Lovastatin is C24H36O5 . Lovastatin is a fatty acid ester that is mevastatin carrying an additional methyl group on the carbobicyclic skeleton .


Chemical Reactions Analysis

Lovastatin showed melting point at 445 K and thermal stability up to 535 K . It presented morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .


Physical And Chemical Properties Analysis

Lovastatin has a 30% bioavailability with an extensive first-pass effect; less than 5% reaches the systemic circulation . When administered without food, its bioavailability is reduced by 50% . It has a half-life of 1.1 to 1.7 hours and greater than 95% protein binding .

Scientific Research Applications

1. Formulation Development

Lovastatin has been utilized in the development of oral disintegrating thin films (ODTs). A study by Pragathi, Vishnu, and Abbulu (2018) formulated lovastatin ODTs using solvent casting methods, aiming to enhance patient compliance. The formulation showed promising results with enhanced drug release and stability, indicating potential for commercial viability in reducing heart problems (Pragathi, Vishnu, & Abbulu, 2018).

2. Biomedical Sensing

A molecularly imprinted quartz crystal microbalance (QCM) nanosensor for selective determination of lovastatin in red yeast rice was developed by Eren, Atar, Yola, & Karimi-Maleh (2015). This study highlights the application of lovastatin in developing sensitive and specific biomedical sensors, with the potential for use in various analytical and diagnostic applications (Eren, Atar, Yola, & Karimi-Maleh, 2015).

3. Lovastatin Production and Optimization

Research by Dikshit & Tallapragada (2016) focused on optimizing lovastatin production using Monascus sanguineus under solid-state fermentation. The study also explored the spectrometric characterization of lovastatin, adding valuable information to the understanding of its production and molecular structure (Dikshit & Tallapragada, 2016).

4. Biochemical and Molecular Studies

Mulder et al. (2015) provided comprehensive insights into the genetic basis for lovastatin production, including the identification of key enzymes and genes involved. This research is crucial for understanding the molecular pathways and optimizing the production process of lovastatin (Mulder et al., 2015).

5. Drug Delivery Research

Research by Zhu, Pyda, & Cebe (2017) explored the incorporation of lovastatin in electrospun fibers of poly(l-lactic acid) for drug delivery. This study demonstrates the potential of lovastatin in novel drug delivery systems, particularly in enhancing the release profiles and bioavailability of drugs (Zhu, Pyda, & Cebe, 2017).

Safety And Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage .

Future Directions

Statins are widely used and have been proven to be effective in the prevention of atherosclerotic vascular disease events . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America . The risks of other unfavorable effects such as the slightly increased risk of new-onset diabetes and potentially increased risk of haemorrhagic stroke are much smaller than the cardiovascular benefits with the use of statins .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBFUBRYYVRQJ-AXHZAXLDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lovastatin Sodium

CAS RN

75225-50-2
Record name Lovastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK08RY63S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
I Singh, M Khan, L Key, S Pai - New England Journal of Medicine, 1998 - Mass Medical Soc
To the Editor: X-linked adrenoleukodystrophy is an inherited recessive disorder characterized by a defect in peroxisomal β-oxidation of very-long-chain fatty acids (those with more than …
Number of citations: 117 www.nejm.org
M Watanabe, H Koike, T Ishiba, T Okada, S Seo… - Bioorganic & medicinal …, 1997 - Elsevier
… 3a was approximately four times more potent than lovastatin sodium … found to exceed lovastatin sodium salt (la), pravastatin … gel 60 mately four times more potent than lovastatin sodium …
Number of citations: 200 www.sciencedirect.com
HAN Zhi, G Lei, W Huixia, ZHU Xiaoling, W Bin… - Food and …, 2019 - ifoodmm.cn
… of lovastatin, simvastatin, mevastatin, lovastatin sodium hydroxide, dehydro lovastatin. The … by this method, lovastatin, lovastatin sodium hydroxide salt and dehydro lovastatin were …
Number of citations: 1 www.ifoodmm.cn
AK Upadhyay, N Gupta, N Sharma, DS Rajput… - Research Journal of …, 2023 - rjpdft.com
… The present investigations showed that solubility of Lovastatin Sodium was markedly … in providing fastest onset of action of Lovastatin Sodium as well as enhanced dissolution rate. The …
Number of citations: 2 rjpdft.com
GS Shurshalova, AR Yulmetov, DA Sharapova… - Bionanoscience, 2020 - Springer
Lovastatin is a drug of the statin group which possesses the ability to decrease low-density lipoprotein cholesterol level by the competitive inhibition of 3-hydroxy-3-methylglutaryl …
Number of citations: 10 link.springer.com
SK Vemula, K Neduri - App Sci Rep, 2015 - researchgate.net
The present study is intended to develop the lovastatin fast dissolving tablets using superdisintegrants to improve the dissolution rate. Lovastatin fast dissolving tablets were prepared …
Number of citations: 7 www.researchgate.net
X Xie, X Gao, Y Tang - The 2008 Annual Meeting, 2008 - aiche.confex.com
… the acyltransfer of the side chain α-methylbutyrate synthesized by LovF to the C-8 hydroxyl of the direct biosynthetic precursor monacolin J sodium salt (MJSS) to yield lovastatin sodium …
Number of citations: 0 aiche.confex.com
SA Glynn, D O'Sullivan, AJ Eustace, M Clynes… - BMC cancer, 2008 - Springer
… Sensitivity to pravastatin sodium, mevastatin sodium, lovastatin sodium and simvastatin sodium in the panel of cell lines was determined by the acid phosphatase method, which …
Number of citations: 133 link.springer.com
RA Parker, BC Pearce, RW Clark, DA Gordon… - Journal of Biological …, 1993 - ASBMB
… -CoA Reductase-To measure HMG-CoA reductase synthesis, HepG2 cells at 80% confluence (in RPMI-1640 with 10% fetal bovine serum) were incubated with 5 p M lovastatin sodium …
Number of citations: 553 www.jbc.org
K Shaikh, S Patwekar, S Payghan… - Asian Journal of …, 2011 - academia.edu
Solid Dispersions greatly enhance the surface area and hence the dissolution rate and the bioavailability of poorly water-soluble drugs are raised. Thus solid dispersions of Lovastatin …
Number of citations: 34 www.academia.edu

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